molecular formula C4H7NO B015916 Crotonamide CAS No. 625-37-6

Crotonamide

Cat. No. B015916
CAS RN: 625-37-6
M. Wt: 85.1 g/mol
InChI Key: NQQRXZOPZBKCNF-NSCUHMNNSA-N
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Description

Crotonamide is a chemical compound with significance in various fields of chemistry and materials science. Its molecular structure, synthesis methods, chemical reactions, and properties have been subjects of research to understand its characteristics and potential applications.

Synthesis Analysis

The synthesis of this compound has been explored through different methods. N-(hydroxymethyl)this compound and N, N′-(oxydimethylene)bisthis compound were synthesized through reactions involving this compound with paraform in the presence of sodium methoxide as a catalyst (S. Ushakov, E. M. Lavrent'eva, K. S. Podgorskaya, 1959). Furthermore, iodine-catalyzed synthesis of β-uramino crotonic esters has been achieved, using choline chloride/urea as a green solvent, highlighting an eco-friendly approach to this compound derivatives synthesis (M. Moayyed, D. Saberi, 2020).

Molecular Structure Analysis

The crystal and molecular structures of this compound have been detailed, showing that it crystallizes in the monoclinic space group with specific dimensions. The molecules exhibit a trans-type configuration regarding the C=C bond, and dimer formations through hydrogen bonds are evident (ShimizuShozo, KekkaShinji, KashinoSetsuo, HaisaMasao, 1974).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including cyclopolymerization and reactions with nitrile oxides, indicating its versatility in forming polymers and cycloaddition products. These reactions have implications for understanding the chemical behavior and potential utility of this compound in synthetic chemistry (T. Kodaira, Yasuhiro Mae, 1992), (M. Weidner‐Wells, S. Fraga-Spano, I. Turchi, 1998).

Physical Properties Analysis

Studies on the swelling properties of poly[acrylamide-co-(crotonic acid)] superabsorbents demonstrate the physical characteristics of this compound-derived materials. These materials exhibit high water absorption capabilities, providing insights into their potential applications in water retention and agriculture (D. Yiamsawas, W. Kangwansupamonkon, O. Chailapakul, S. Kiatkamjornwong, 2007).

Scientific Research Applications

1. Molecular and Crystal Structures

  • Crotonic Acid and Crotonamide Structures : The study of the crystal and molecular structures of crotonic acid and this compound revealed their planar configurations and trans-type C=C bonds. These structures form dimers through hydrogen bonds, playing a crucial role in their chemical behavior and potential applications (ShimizuShozo, KekkaShinji, KashinoSetsuo, HaisaMasao, 1974).

2. Pharmacology and Medicinal Chemistry

  • Antituberculosis Agents : A series of (E)-4-oxo-2-crotonamide derivatives were designed and synthesized, showing promising activity against Mycobacterium tuberculosis. These findings suggest the potential of this compound derivatives in developing new antituberculosis treatments (Ren et al., 2019).
  • Tyrosine Kinase Inhibition : Research on 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, functioning as irreversible inhibitors of EGFR and HER-2 kinases, included butynamide, this compound, and methacrylamide derivatives. These compounds, particularly those with a this compound moiety, demonstrated enhanced biological properties, highlighting their potential in cancer treatment (Wissner et al., 2003).

3. Chemical Properties and Reactions

  • Cis-Trans Equilibria Studies : The study of the cis-trans equilibrium of N-(2,5-Dichlorophenyl)-3-aminocrotonamides via proton magnetic resonance indicated that these substances exist as a mixture of isomers, with solvent-dependent equilibrium. This research provides valuable insights into the reactivity and properties of this compound derivatives (Kondo, 1977).

Mechanism of Action

Target of Action

Crotonamide, also known as Crotamiton, is primarily used as a scabicidal and antipruritic agent . It is toxic to the scabies mite, which is its primary target . The scabies mite is a parasite that causes scabies in humans by burrowing into the skin and laying eggs. This leads to an allergic reaction causing intense itching .

Mode of Action

This compound interacts with its targets through a process called counter-irritation . As it evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching .

Biochemical Pathways

It is known that it works by producing a counter-irritation, which helps to alleviate itching . This suggests that it may interfere with the signaling pathways involved in the sensation of itch.

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, about 10% of this compound is absorbed when applied locally . . These properties can impact the bioavailability of the drug, which is the proportion of the drug that enters the circulation and is able to have an active effect.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relief of itching and the eradication of scabies . By producing a counter-irritation, it helps to divert the body’s attention away from the itching . Additionally, it is believed to kill scabies mites, thereby helping to eradicate the infestation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, higher environmental temperatures can increase the evaporation rate of the drug from the skin, potentially enhancing its cooling effect and thus its ability to divert attention away from itching . .

Safety and Hazards

Crotonamide may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(E)-but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQRXZOPZBKCNF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625-37-6, 23350-58-5
Record name Crotonamide, (E)-
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Record name Crotonamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Crotonamide
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Record name 23350-58-5
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Record name CROTONAMIDE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Crotonamide?

A1: this compound has a molecular formula of C4H7NO and a molecular weight of 85.106 g/mol.

Q2: What spectroscopic data is available for this compound?

A2:
Proton Magnetic Resonance (1H NMR): 1H NMR studies have shown that substituted 3-aminocrotonamides exist as a mixture of cis and trans isomers in solution. [, ]* Carbon-13 Nuclear Magnetic Resonance (13C NMR): 13C NMR has been employed to investigate the configurations of this compound derivatives and understand the interaction between the amide function and the β-carbon atom during fragmentation. [, ]* Infrared (IR) Spectroscopy:* IR spectroscopy has been used to confirm the presence of specific functional groups and analyze the structure of polymers derived from this compound. []

Q3: What is known about the stability of this compound under various conditions?

A3:
Hydrolysis: Research on phosphorylated crotonamides, like Bidrin® (3-(dimethoxyphosphinyloxy)-N,N-dimethyl-cis-crotonamide) and Azodrin® (3-(dimethoxyphosphinyl)-N-methyl-cis-crotonamide), indicates they are susceptible to both acidic and alkaline hydrolysis. Alkaline hydrolysis occurs more rapidly. []* Thermal Stability: These compounds are also sensitive to temperature, with decomposition products and rates influenced by water and free acid presence. []* Soil Degradation:* Bidrin® decomposes quickly in moist soil, impacting its residual activity. []

Q4: Are there any reported catalytic applications of this compound?

A4: While the provided research does not directly focus on the catalytic properties of this compound itself, some studies utilize this compound derivatives in reactions involving chiral catalysts:

  • Asymmetric 1,4-addition: Chiral rhodium catalysts, in conjunction with an aqueous base, facilitate the asymmetric 1,4-addition of arylboronic acids to this compound derivatives. []
  • Conjugate Addition Reactions: Chiral 1-[2-(p-tolylsulfinyl)]pyrrolyl cinnamide, a this compound derivative, undergoes asymmetric conjugate addition with arylcopper reagents, leading to the formation of (3R)-adducts with high diastereoselectivity. [, ]

Q5: How do structural modifications of this compound affect its biological activity?

A5:

  • Phosphorylated Crotonamides: Studies on Bidrin® and Azodrin® reveal that the number of methyl groups on the nitrogen atom influences their insecticidal activity. Azodrin®, with one less methyl group, shows efficacy against a broader spectrum of mites compared to Bidrin®. []
  • Substituted Quinazolines and Pyrido[3,4-d]pyrimidines: Research on tyrosine kinase inhibitors demonstrated that incorporating a this compound Michael acceptor moiety, specifically a piperidinyl this compound, into quinazoline and pyrido[3,4-d]pyrimidine scaffolds significantly enhances their inhibitory activity against the epidermal growth factor receptor (EGFR) family. []

Q6: What is the insecticidal activity of this compound derivatives like Bidrin®?

A6:

  • Laboratory Studies: Bidrin® exhibits potent toxicity against a range of insects and mites, including two-spotted spider mites, Mexican bean beetles, grape leafhoppers, and walnut aphids. []

Q7: What are the toxicological effects of this compound derivatives?

A7:

  • Cholinesterase Inhibition: Bidrin® administration to cattle led to a significant reduction in blood cholinesterase activity, a marker of organophosphate toxicity. [, ]
  • Impact on Metabolism: Despite cholinesterase inhibition, Bidrin® did not significantly affect the digestibility of dietary components, nitrogen utilization, or rumen fermentation in cattle. []

Q8: How are this compound residues analyzed?

A8:

  • Gas Chromatography: This technique, coupled with flame photometric detection, is used to quantify Azodrin® residues in strawberries. Trifluoroacetylation of the extract helps confirm the compound's identity. []

Q9: What is the environmental fate of this compound-based pesticides?

A9:

  • Soil Persistence: Bidrin®, a phosphorylated this compound, demonstrates rapid degradation in moist soil, limiting its residual activity in the environment. []

Q10: Are there alternatives to this compound-based insecticides?

A10: Research suggests several alternatives for specific pest control scenarios:

  • Cotton Pests: Endosulfan, diazinon, and methyl parathion show efficacy against sunflower moths in cotton fields. []
  • Two-spotted Spider Mites and Hop Aphids: Dicofol and tetradifon demonstrate efficacy against these pests in hop fields. []

Q11: When did research on this compound and its derivatives gain prominence?

A11: Research on this compound derivatives as insecticides, particularly Bidrin® and Azodrin®, gained traction in the mid-20th century, with numerous studies published in the 1960s and 1970s exploring their efficacy, toxicology, and environmental fate. [, , , , , ]

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